Cas no 1804712-08-0 (4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid)

4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid is a fluorinated pyridine derivative with a difluoromethyl substituent at the 4-position and methoxy groups at the 2- and 6-positions. The acetic acid moiety at the 3-position enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The difluoromethyl group contributes to improved metabolic stability and bioavailability, while the dimethoxypyridine scaffold offers structural diversity for further functionalization. This compound is valued for its potential in medicinal chemistry, where fluorinated analogs are often sought for their enhanced physicochemical properties. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid structure
1804712-08-0 structure
Product name:4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid
CAS No:1804712-08-0
MF:C10H11F2NO4
MW:247.19545006752
CID:4852158

4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid
    • Inchi: 1S/C10H11F2NO4/c1-16-7-3-5(9(11)12)6(4-8(14)15)10(13-7)17-2/h3,9H,4H2,1-2H3,(H,14,15)
    • InChI Key: YXTIQBHKJLDHBY-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(N=C(C=1CC(=O)O)OC)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 265
  • XLogP3: 1.5
  • Topological Polar Surface Area: 68.6

4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029071173-250mg
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid
1804712-08-0 97%
250mg
$489.60 2022-04-01
Alichem
A029071173-1g
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid
1804712-08-0 97%
1g
$1,504.90 2022-04-01
Alichem
A029071173-500mg
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid
1804712-08-0 97%
500mg
$831.30 2022-04-01

Additional information on 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid

4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid (CAS No. 1804712-08-0): A Comprehensive Overview

4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid (CAS No. 1804712-08-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding this compound.

Chemical Structure and Properties

The molecular formula of 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid is C11H13F2N2O4, with a molecular weight of approximately 265.23 g/mol. The compound features a pyridine ring substituted with a difluoromethyl group at the 4-position and methoxy groups at the 2 and 6 positions. Additionally, an acetic acid moiety is attached to the 3-position of the pyridine ring. These structural elements contribute to its unique chemical and biological properties.

The presence of the difluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. The methoxy substituents on the pyridine ring provide additional steric hindrance and electronic effects, which can influence the compound's binding affinity to various biological targets.

Synthesis Methods

The synthesis of 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid has been explored through several routes, each with its own advantages and challenges. One common approach involves the sequential functionalization of a pyridine scaffold followed by the introduction of the difluoromethyl and methoxy groups. For instance, a typical synthetic route might involve:

  1. The formation of a substituted pyridine derivative using a suitable starting material.
  2. The introduction of methoxy groups via alkylation reactions.
  3. The installation of the difluoromethyl group using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
  4. The final step involves the attachment of the acetic acid moiety through esterification or direct carboxylation reactions.

Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound, which is crucial for its potential commercialization in pharmaceutical applications.

Biological Activities and Therapeutic Potential

4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid has been extensively studied for its biological activities and therapeutic potential. One of its key applications lies in its ability to modulate specific enzymes and receptors involved in various disease pathways. For example, it has shown promising inhibitory effects on certain kinases and proteases, which are implicated in cancer progression and inflammatory diseases.

In preclinical studies, this compound has demonstrated significant antiproliferative activity against various cancer cell lines, including those resistant to conventional therapies. Its mechanism of action involves disrupting key signaling pathways that regulate cell growth and survival. Additionally, it has exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

Clinical Trials and Future Prospects

The promising preclinical results have paved the way for further clinical evaluation of 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid. Several Phase I clinical trials are currently underway to assess its safety and efficacy in human subjects. Preliminary data from these trials have shown favorable pharmacokinetic profiles and tolerability, with no major adverse effects reported.

If these trials continue to yield positive outcomes, this compound could potentially be developed into a novel therapeutic agent for treating cancer and inflammatory diseases. The unique combination of its structural features and biological activities makes it an attractive candidate for further drug development efforts.

Conclusion

4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid (CAS No. 1804712-08-0) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers desirable properties such as enhanced lipophilicity and metabolic stability, which are crucial for drug development. Preclinical studies have demonstrated its potent antiproliferative and anti-inflammatory activities, making it a valuable candidate for further clinical evaluation.

Ongoing research efforts aim to optimize its synthesis methods and explore its therapeutic applications in greater depth. As more data becomes available from clinical trials, it is hoped that this compound will contribute to the development of new treatments for cancer and inflammatory diseases, ultimately improving patient outcomes.

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